molecular formula C24H27FN4O4 B2646275 N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 896360-46-6

N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide

Cat. No. B2646275
CAS RN: 896360-46-6
M. Wt: 454.502
InChI Key: FVSVTUWFXXSAIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H27FN4O4 and its molecular weight is 454.502. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization in Polymer Science

One application area of compounds similar to N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is in the synthesis and characterization of novel monomers and polymers. For instance, Agag and Takeichi (2003) synthesized novel benzoxazine monomers containing allyl groups and explored their potential in high-performance thermosets. These monomers exhibit excellent thermomechanical properties and higher thermal stability compared to their non-allyl counterparts (Agag & Takeichi, 2003).

Antibacterial and Antifungal Activities

In medicinal chemistry, similar compounds have been synthesized for their potential antimicrobial properties. Rameshkumar et al. (2003) synthesized derivatives of 1-ethyl/benzyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid and demonstrated significant antibacterial and weak antifungal activities in vitro. These compounds, characterized by IR, 1H-NMR, and mass spectral analysis, showed promising in vivo antibacterial activity (Rameshkumar et al., 2003).

Role in Modulating Feeding and Drug Abuse

Compounds with structural similarities have also been explored in the context of feeding behavior and drug abuse. Piccoli et al. (2012) studied the effects of various oxazole and piperazine derivatives on binge eating in rats. These studies contribute to understanding the neurological pathways involved in compulsive behaviors and potential treatments for eating disorders (Piccoli et al., 2012).

Biological Activity and Potential Therapeutic Applications

Research by Rudyanto et al. (2014) on benzoxazine and aminomethyl derivatives of eugenol indicates the diverse biological activities of these compounds. Their study includes examining the cytotoxicity of these compounds against cancer cell lines, indicating potential therapeutic applications in oncology (Rudyanto et al., 2014).

properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O4/c1-2-9-26-23(30)24(31)27-15-20(17-3-8-21-22(14-17)33-16-32-21)29-12-10-28(11-13-29)19-6-4-18(25)5-7-19/h2-8,14,20H,1,9-13,15-16H2,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSVTUWFXXSAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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